N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.3263 . This compound features a quinoline moiety linked to a cyclobutanecarboxamide group via an ethyl bridge. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the quinoline moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the ethyl bridge: The quinoline derivative is then reacted with an appropriate ethylating agent to introduce the ethyl bridge.
Cyclobutanecarboxamide formation: The final step involves the reaction of the ethylated quinoline derivative with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moiety to tetrahydroquinoline derivatives.
Scientific Research Applications
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based derivatives with potential biological activities.
Biology: It can be employed in studies investigating the biological activities of quinoline derivatives, such as their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including infections and cancers.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is likely related to its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer activities.
Quinoline N-oxides: Compounds with enhanced biological activities due to the presence of the N-oxide group.
Tetrahydroquinoline derivatives: Reduced forms of quinoline that may exhibit different biological properties.
The uniqueness of this compound lies in its specific structure, which combines the quinoline moiety with a cyclobutanecarboxamide group, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-5-1-6-13)18-10-11-20-14-8-2-4-12-7-3-9-17-15(12)14/h2-4,7-9,13H,1,5-6,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBEFOBBXCUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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